2-(Propoxymethyl)anthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

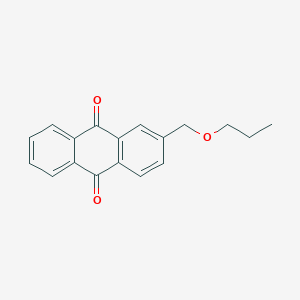

2-(Propoxymethyl)anthracene-9,10-dione is a chemical compound with the molecular formula C18H16O3. It is a derivative of anthracene, specifically modified at the 9 and 10 positions. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propoxymethyl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with propoxymethylating agents under controlled conditions. One common method involves the use of propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Propoxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: The propoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science .

Scientific Research Applications

2-(Propoxymethyl)anthracene-9,10-dione has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Propoxymethyl)anthracene-9,10-dione involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Anthracene-9,10-dione: The parent compound, known for its use in the production of dyes and pigments.

2-Methylanthracene-9,10-dione: A similar compound with a methyl group instead of a propoxymethyl group.

1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione: Another derivative with different substituents

Uniqueness

2-(Propoxymethyl)anthracene-9,10-dione is unique due to its specific propoxymethyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the fields of material science and medicinal chemistry .

Biological Activity

2-(Propoxymethyl)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, a compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound belongs to a class of compounds known as anthraquinones. These compounds are characterized by their anthracene backbone with two carbonyl groups at the 9 and 10 positions. The propoxymethyl group enhances its solubility and biological interactions.

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

IUPAC Name: 2-(propoxymethyl)-9,10-anthracenedione

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and interact with various biomolecules. The compound's structure allows it to bind to DNA through classical intercalation or threading modes, which can lead to cytotoxic effects in cancer cells.

- DNA Binding : The compound exhibits significant affinity for DNA, which is essential for its anticancer properties. Studies have shown that anthraquinone derivatives can disrupt DNA replication and transcription by intercalating between base pairs .

- Reactive Oxygen Species (ROS) Generation : Like other anthraquinones, this compound may induce oxidative stress by generating ROS, which can lead to apoptosis in cancer cells .

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways .

Anticancer Activity

Numerous studies have investigated the anticancer potential of anthraquinone derivatives, including this compound:

- In Vitro Studies : Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cells through apoptosis induction .

- Structure-Activity Relationship (SAR) : Modifications in the substituents on the anthraquinone core significantly affect biological activity. Compounds with longer alkyl chains or additional functional groups often demonstrate enhanced anticancer properties .

Other Biological Activities

In addition to its anticancer effects, this compound has been explored for other potential therapeutic applications:

- Antimicrobial Properties : Preliminary studies suggest that anthraquinone derivatives may possess antimicrobial activity against various pathogens .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines .

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various anthraquinone derivatives on human cancer cell lines. The results indicated that this compound had a significant inhibitory effect on cell proliferation compared to controls .

- DNA Interaction Studies : Molecular modeling studies demonstrated that this compound binds effectively to DNA through intercalation, leading to structural distortions that hinder replication processes .

Data Table: Biological Activity Overview

Properties

CAS No. |

93875-63-9 |

|---|---|

Molecular Formula |

C18H16O3 |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

2-(propoxymethyl)anthracene-9,10-dione |

InChI |

InChI=1S/C18H16O3/c1-2-9-21-11-12-7-8-15-16(10-12)18(20)14-6-4-3-5-13(14)17(15)19/h3-8,10H,2,9,11H2,1H3 |

InChI Key |

OBJGFGMZNVFXLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.